Aristolochic acid d

描述

准备方法

合成路线和反应条件: 马兜铃酸D的合成涉及几个步骤,从基本的菲结构开始。该过程通常包括硝化、还原和环化反应。 具体的条件,如温度、溶剂和催化剂,对于成功合成该化合物至关重要 .

工业生产方法: 由于其毒性,马兜铃酸D的工业生产并不常见。 从天然来源(如马兜铃植物)中提取是研究环境中使用的一种方法。 加压液体提取(PLE)和超临界流体提取(SFE)等技术用于从植物材料中分离马兜铃酸 .

化学反应分析

反应类型: 马兜铃酸D经历各种化学反应,包括:

氧化: 这种反应可以导致醌和其他氧化衍生物的形成。

还原: 还原反应可以将硝基转化为氨基。

常用试剂和条件:

氧化: 通常使用高锰酸钾(KMnO4)或三氧化铬(CrO3)等试剂。

还原: 采用催化氢化或金属氢化物,如氢化锂铝(LiAlH4)。

主要产物: 这些反应形成的主要产物包括各种取代菲衍生物和马兜铃酸D的还原形式 .

科学研究应用

Toxicology Studies

Aristolochic acid D has been extensively studied for its toxicological effects, particularly its role in aristolochic acid nephropathy (AAN). AAN is a condition resulting from the consumption of herbal remedies containing aristolochic acids, leading to kidney damage and increased cancer risk.

- Case Study : A study reported that patients exposed to AA-D through traditional herbal remedies developed significant renal impairment and urothelial carcinoma. Over 100 cases of AAN have been documented globally, highlighting the compound's nephrotoxic effects .

Carcinogenicity Research

AA-D is classified as a potent human carcinogen. It is associated with mutations that can lead to various cancers, particularly urothelial carcinoma of the upper urinary tract.

- Data Table: Carcinogenic Effects of this compound

Antitumor Activity

Despite its toxic effects, there is ongoing research into the potential antitumor properties of aristolochic acids, including AA-D. Some studies suggest that structural modifications could enhance its therapeutic benefits while mitigating toxicity.

- Future Directions : Researchers are encouraged to explore the antitumor efficacy of AA-D and its derivatives, considering modifications that could reduce toxicity while maintaining effectiveness .

Analytical Chemistry

AA-D serves as a critical marker in analytical chemistry for identifying Aristolochiaceous plants due to its unique mutational signature. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect AA-D in various samples.

- Data Table: Detection Methods for this compound

| Method | Sensitivity | Selectivity |

|---|---|---|

| UHPLC-HR-MS | High | High |

| DNA Barcoding | Moderate | Low |

作用机制

马兜铃酸D主要通过形成 DNA 加合物发挥作用。 这些加合物是由于该化合物与 DNA 共价结合而产生的,导致突变和正常细胞过程的破坏。 主要分子靶标包括肿瘤抑制基因 TP53 和其他参与细胞周期调节和凋亡的基因 . 炎症通路和氧化应激反应的激活也促成了其毒性作用 .

类似化合物:

马兜铃酸 I (AA-I): 马兜铃酸家族中最丰富和研究最透彻的成员。

马兜铃酸 II (AA-II): 另一个具有类似毒理学特性的主要化合物。

马兜铃内酰胺: 结构相关的化合物具有相似的生物活性

独特性: 马兜铃酸D的独特性在于其在菲环上的特定取代模式,这影响了其反应性和生物学效应。 与 AA-I 和 AA-II 相比,马兜铃酸 D 具有独特的化学性质,使其成为研究马兜铃酸家族中结构-活性关系的宝贵化合物 .

相似化合物的比较

Aristolochic Acid I (AA-I): The most abundant and well-studied member of the aristolochic acids family.

Aristolochic Acid II (AA-II): Another major compound with similar toxicological properties.

Aristolactams: Structurally related compounds with similar biological activities

Uniqueness: Aristolochic acid D is unique due to its specific substitution pattern on the phenanthrene ring, which influences its reactivity and biological effects. Compared to AA-I and AA-II, this compound has distinct chemical properties that make it a valuable compound for studying the structure-activity relationships within the aristolochic acids family .

生物活性

Aristolochic acid D (AA-D) is a member of the aristolochic acid family, which is known for its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article explores the biological activity of AA-D, focusing on its mechanisms of action, effects on various biological processes, and relevant case studies.

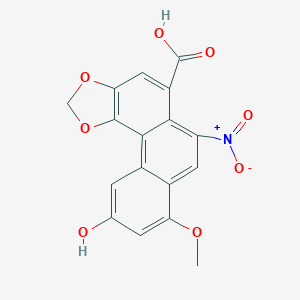

Chemical Structure and Properties

Aristolochic acids are characterized by a common structural motif that includes a bicyclic system with a nitrogen atom. AA-D, specifically, has been identified as having distinct biological activities compared to its analogs such as AA-I and AA-II. The structure-activity relationship indicates that variations in functional groups can significantly influence the toxicity and biological effects of these compounds.

Nephrotoxicity

AA-D has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by acute and chronic kidney injury. Studies have shown that AA-D induces apoptosis in renal cells by disrupting mitochondrial function and metabolic processes. Specifically, it binds covalently to key proteins involved in cellular respiration and metabolism, leading to impaired mitochondrial function and energy production .

Table 1: Key Mechanisms of AA-D Induced Nephrotoxicity

Carcinogenicity

AA-D is recognized as a potent human carcinogen. It forms DNA adducts that lead to mutations, particularly A:T to T:A transversions, which are prevalent in various cancers associated with aristolochic acid exposure . The formation of these adducts has been linked to urothelial carcinoma and hepatocellular carcinoma.

Table 2: Carcinogenic Effects of AA-D

Case Studies

Numerous case studies have documented the effects of AA-D exposure:

- Chronic Aristolochic Acid Nephropathy (AAN) : Over 90% of patients exposed to aristolochic acids experienced chronic kidney disease with a rapid decline in renal function. Many patients had long histories of exposure through traditional herbal remedies containing AA-D .

- Urothelial Cancer Incidence : In Taiwan, a significant correlation was established between AA exposure and the incidence of upper urinary tract urothelial carcinoma, highlighting the compound's carcinogenic potential .

Research Findings

Recent studies have utilized advanced techniques such as chemical proteomics and metabolomics to elucidate the biological activities of AA-D. These studies have identified several key metabolic enzymes affected by AA-D, including isocitrate dehydrogenase (IDH2) and lactate dehydrogenase (LDH), which are crucial for energy metabolism in cells .

Metabolic Pathways Affected by AA-D

属性

IUPAC Name |

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADIFGYTAXNCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169766 | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-38-6 | |

| Record name | Aristolochic acid-D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Aristolochic Acid D cytotoxic, particularly towards plant tumor cells? [, ]

A1: While the exact mechanism of this compound's cytotoxicity isn't fully detailed in the provided research, one study demonstrated its negative impact on both animal and plant cells. Interestingly, this study found that plant tumor cells (specifically Crown-gall) were more sensitive to this compound than animal tumor cells. [] This suggests a potential interaction with cellular pathways specific to plant cells or those upregulated in tumorigenesis. Further research is needed to elucidate the precise mechanisms of action responsible for its cytotoxic effects.

Q3: What is the significance of this compound being a substrate for human UDP-glucuronosyltransferase 1As? []

A3: The research indicates that human UDP-glucuronosyltransferase 1As enzymes can catalyze the O-glucuronidation of this compound. This process results in the formation of an this compound glucuronide. [] Glucuronidation is a common metabolic process in the body, often leading to increased water solubility and facilitating the excretion of compounds. While the specific glucuronide formed from this compound requires further study, this finding suggests a potential detoxification pathway for this compound in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。